molecular formula C14H13NO5S B300638 ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No. B300638
M. Wt: 307.32 g/mol
InChI Key: DGPRJJLHBMETII-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is complex and varies depending on the specific application. In medicine, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In agriculture, it has been shown to disrupt the cellular membranes of insects and fungi, leading to their death. In material science, it has been found to act as a ligand for the synthesis of metal-organic frameworks and other functional materials.
Biochemical and Physiological Effects:
Ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been found to have a range of biochemical and physiological effects depending on the specific application. In medicine, it has been shown to reduce inflammation and oxidative stress, inhibit cancer cell proliferation, and induce apoptosis. In agriculture, it has been found to have insecticidal and fungicidal effects on a range of pests and pathogens. In material science, it has been found to act as a precursor for the synthesis of metal-organic frameworks and other functional materials with specific properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in lab experiments include its well-established synthesis method, its potential for a range of applications in medicine, agriculture, and material science, and its relatively low toxicity compared to other compounds with similar properties. The limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of its synthesis method to improve yield and purity.

Future Directions

There are many potential future directions for research on ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. In medicine, further research is needed to fully understand its anti-inflammatory, antioxidant, and anticancer properties and to develop more effective treatments for a range of diseases. In agriculture, further research is needed to optimize its insecticidal and fungicidal properties and to develop more sustainable and environmentally friendly pest and pathogen control methods. In material science, further research is needed to explore its potential as a precursor for the synthesis of metal-organic frameworks and other functional materials with specific properties.

Synthesis Methods

Ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with thiourea to form 2-imino-4-hydroxybenzaldehyde, which is then reacted with ethyl bromoacetate to form ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. The synthesis method is well-established and has been optimized for high yield and purity.

Scientific Research Applications

Ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been shown to have potential as a biopesticide due to its insecticidal and fungicidal properties. In material science, it has been found to have potential as a precursor for the synthesis of metal-organic frameworks and other functional materials.

properties

Product Name

ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C14H13NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-7H,2,8H2,1H3,(H,15,17,18)/b11-7-

InChI Key

DGPRJJLHBMETII-XFFZJAGNSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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